molecular formula C13H12O B1581775 3-Methoxybiphenyl CAS No. 2113-56-6

3-Methoxybiphenyl

Cat. No.: B1581775
CAS No.: 2113-56-6
M. Wt: 184.23 g/mol
InChI Key: KQMIWCAOEFUBQK-UHFFFAOYSA-N
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Description

3-Methoxybiphenyl: is an organic compound with the molecular formula C13H12O . It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to the third position of one of the benzene rings. .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the highest possible purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Methoxybiphenyl is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s properties and applications compared to its isomers .

Properties

IUPAC Name

1-methoxy-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMIWCAOEFUBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292969
Record name 3-Methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2113-56-6
Record name 3-Methoxybiphenyl
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86603
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxybiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYBIPHENYL
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Synthesis routes and methods I

Procedure details

102 g of 3-hydroxy biphenyl are dissolved in a solution of 67.8 g of potassium hydroxide in 650 cc of water. 86.6 cc of dimethyl sulphate are added dropwise within 30 minutes while stirring, whereby the reaction mixture warms itself. The reaction mixture is then kept at 75° for a further 15 minutes. After 1 hour a further 33.6 g of potassium hydroxide in 45 cc of water are added dropwise, and subsequently 37.8 g of dimethyl sulphate are added dropwise at 65° within 15 minutes. The mixture is again kept at 75° for 1 hour. After cooling, the oily layer is separated and taken up in methylene chloride. Washing is effected once with 2 N sodium hydroxide and once with water. Extraction is again effected twice with methylene chloride. The organic phases are combined, dried over anhydrous sodium sulphate and concentrated. 3-methoxy biphenyl is obtained and is used for the next reaction step without purification.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
67.8 g
Type
solvent
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
86.6 mL
Type
reactant
Reaction Step Two
Quantity
37.8 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
33.6 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

190 mg 3-bromoanisole, 183 mg phenyl boronic acid and 275 mg potassium carbonate are mixed in 2 ml xylene. To this is added 27 mg of the catalyst from example 5a (corresponds to 0.5 mol % palladium). The reaction mixture is stirred and heated, under an atmosphere of nitrogen, to a temperature of 130° C. for a period of 2 hours. A GC analysis showed that all starting material is consumed and 3-methoxy biphenyl is formed selectively (100% conversion).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
27 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 100 mL of reactor equipped with magnetic stir bar was charged with 150 mg (0.161 mmol) of {[(t-Bu)2P(OH)]2PdCl}2 (from Experiment 7), 1.43 g (10.0 mmol) of 3-chloroanisole, 1.83 g (15.0 mmol) of PhB(OH)2 and 4.56 g (30.0 mmol) of CsF in 30.0 mL of DME. The resulting mixture was refluxed for 12 h until the starting material was completely consumed as judged by TLC. The reaction was cooled to room temperature, transferred to a separatory funnel, and diluted with 300 mL of diethyl ether. The layers were separated, and organic layer was washed with H2O (2×100 mL), brine (100 mL), and dried over mgSO4, filtered, and the ether and dioxane removed from the filtrate by rotary evaporation. The resulting residue was chromatographed on silicon gel using 2% EtOAc/hexane as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to give 1.73 g (94% yield) of 3-phenylanisole.
[Compound]
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods V

Procedure details

The procedure from Example above was followed using 110 mg (0.609 mmol) of (Me3C)2P—Cl, 67 mg (0.299 mmol) of Pd(OAc)2, 60 mg (3.3 mmol) of H2O, and 3-chloroanisole (1.43 g, 10.0 mm), C6H5B(OH)2 (1.83 g, 15.0 mm) and CsF (4.56 mg, 30.0 mmol) in 15 mL of 1,4-dioxane. After the mixture was refluxed for 42 h, the reaction mixture was then cooled to room temperature, quenched with 50 mL of H2O, and extracted with 300 mL of diethyl ether. The organic extracts were washed with H2O (2×50 mL), brine (50 mL), and dried over mgSO4, filtered, and the ether and dioxane removed from the filtrate by rotary evaporation. The resulting residue was chromatographed on silicon gel using hexane as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to give 1.49 g (81% yield) of 3-phenylanisole. It was >95% pure by 1H NMR and GC/MS.
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
Name
Quantity
4.56 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
67 mg
Type
catalyst
Reaction Step Six
Quantity
110 mg
Type
catalyst
Reaction Step Seven
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources and biological activities of 3-Methoxybiphenyl?

A1: this compound and its derivatives have been isolated from various plant sources. For instance, 4,5-Dihydroxy-3-methoxybiphenyl was found in the stem of Schisandra chinensis [], the fruits of Kadsura marmorata [], and alongside other biphenyl compounds in Berberis koreana []. Interestingly, some of these biphenyl compounds, including 2'-hydroxy-3,4,5-trimethoxybiphenyl, exhibited inhibitory effects on nitric oxide production in LPS-activated BV-2 cells, a microglial cell line [].

Q2: Are there any studies on the conformational properties of this compound derivatives?

A2: Yes, computational studies employing the semi-empirical PCILO (Perturbative Configuration Interaction using Localized Orbitals) method have been conducted on lignin model compounds, including 2,2'-dimethoxybiphenyl, 2,2'-dihydroxybiphenyl, and 2,2'-dihydroxy-3'-methoxybiphenyl []. These investigations revealed that the most stable conformations of these compounds are nonplanar, with the phenyl ring exhibiting a rotation angle of 120-135°. Additionally, the impact of intra- and intermolecular hydrogen bonding on the stability of these conformations was explored.

Q3: Are there any known applications of this compound derivatives in synthetic chemistry?

A3: Research has explored the use of palladium complexes incorporating a this compound moiety in organic synthesis. One such example is the synthesis and application of a palladium-bidentate complex, [m-C6H4(CH2ImMe)2(PdCl2)] (where Im represents the imidazole moiety) []. This complex has proven to be an effective catalyst for Sonogashira and Suzuki coupling reactions, facilitating the formation of new carbon-carbon bonds. Specifically, it has demonstrated efficacy in coupling reactions involving 3-iodoanisole with phenylacetylene (Sonogashira) and 3-iodoanisole with phenylboronic acids or phenylborate salts (Suzuki), leading to the synthesis of 3-methoxybiphenyls.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H12O and a molecular weight of 184.23 g/mol.

Q5: What spectroscopic data is available for this compound and its derivatives?

A5: While specific spectroscopic data for this compound might require a dedicated search in spectral databases, information on its derivatives is available. For instance, studies characterizing chlorinated methoxybiphenyls, such as 2,2',4,4',5',6-hexachloro-3-methoxybiphenyl, likely employed techniques like NMR and mass spectrometry for structural elucidation []. For complex derivatives like those used in pharmaceutical research, NMR and EI-MS are commonly employed for structural analysis [].

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